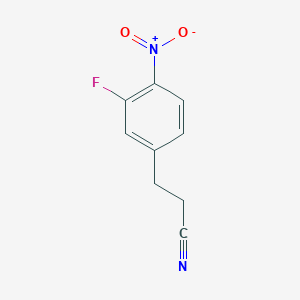

3-(3-Fluoro-4-nitrophenyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Fluoro-4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H6FNO2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with a propanenitrile chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile typically involves the nitration of 3-fluorobenzene followed by a series of reactions to introduce the propanenitrile group. One common method involves the following steps:

Nitration: 3-Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrobenzene.

Alkylation: The nitro compound is then subjected to alkylation with acrylonitrile in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluoro-4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 3-(3-Amino-4-nitrophenyl)propanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-(3-Fluoro-4-nitrophenyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic routes to develop pharmaceuticals and specialty chemicals. The compound can be synthesized through nitration followed by alkylation with acrylonitrile, allowing for the introduction of the propanenitrile group.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nitration | Nitric acid, sulfuric acid | 3-Fluoro-4-nitrobenzene |

| 2 | Alkylation | Acrylonitrile, potassium carbonate | This compound |

Biological Applications

Potential Drug Development

Research has indicated that this compound may interact with biological targets such as enzymes and receptors. Its unique substituents can influence its binding affinity and reactivity, making it a candidate for drug development aimed at various diseases. The compound's mechanism of action is believed to involve modulation of biochemical pathways, which could lead to therapeutic applications.

Case Study: Inhibitory Activity

In a study exploring the compound's biological activity, it was found that modifications to the phenyl ring significantly affected its inhibitory potency against specific targets. For instance, the introduction of different substituents on the phenyl ring altered its interaction with biological systems, showcasing its potential as a lead compound in medicinal chemistry .

Material Science

Surface Modification and Biomolecule Immobilization

The ability of this compound to be photoactivated allows for innovative applications in materials science. When exposed to UV light, it can form reactive intermediates that facilitate surface modifications. This property is particularly useful in creating functionalized surfaces for biosensors and drug delivery systems.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Biosensors | Functionalized surfaces for detecting biomolecules |

| Drug Delivery Systems | Enhanced delivery mechanisms through surface modification |

| Tissue Engineering | Immobilization of cells or biomolecules on surfaces |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals due to its reactivity and ability to form derivatives through various chemical reactions. Its application extends to creating compounds with specific functionalities required in diverse industrial processes .

Mecanismo De Acción

The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluoro and nitro groups can influence its reactivity and binding affinity to molecular targets, affecting pathways involved in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Chloro-4-nitrophenyl)propanenitrile: Similar structure but with a chloro group instead of a fluoro group.

3-(3-Bromo-4-nitrophenyl)propanenitrile: Contains a bromo group instead of a fluoro group.

3-(3-Methyl-4-nitrophenyl)propanenitrile: Features a methyl group in place of the fluoro group.

Uniqueness

3-(3-Fluoro-4-nitrophenyl)propanenitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, or methyl analogs.

Actividad Biológica

3-(3-Fluoro-4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C₉H₈FN and a molecular weight of approximately 149.17 g/mol. Characterized by its nitrile functional group and a phenyl ring substituted with both a fluorine atom and a nitro group, this compound exhibits unique reactivity and biological activity due to the presence of electron-withdrawing groups. This article explores its biological activity, potential applications, and relevant research findings.

The presence of both the fluoro and nitro groups in this compound significantly influences its chemical behavior. The electron-withdrawing nature of these groups enhances the compound's reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Functional Groups | Nitrile, Fluoro, Nitro |

| Potential Applications | Biosensors, Drug Delivery, Tissue Engineering |

Biological Activity

Research indicates that this compound can interact with biological targets, particularly enzymes or receptors involved in metabolic pathways. Its ability to form reactive intermediates upon photoactivation allows for covalent attachment to biomolecules, making it a valuable tool in biochemical assays.

The compound can be photoactivated using UV light or sunlight, which facilitates the formation of reactive intermediates. These intermediates can then covalently bind to surfaces or biomolecules, enabling functionalization for various applications such as:

- Biosensors : Development of sensitive detection systems for biomolecules.

- Drug Delivery : Targeted delivery mechanisms for therapeutic agents.

- Tissue Engineering : Creation of scaffolds that promote cell adhesion and growth.

Case Studies

- Functionalization of Polymer Surfaces : A study demonstrated the use of this compound in immobilizing biomolecules on polymer surfaces. The activated surfaces showed improved binding affinity for proteins and enzymes, enhancing the performance of biosensors .

- Drug Delivery Systems : Research highlighted the potential of this compound in developing targeted drug delivery systems. By modifying drug carriers with this compound, researchers achieved controlled release profiles that improved therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)propanenitrile | Contains a fluorophenyl group | Lacks the nitro group; different biological activity |

| 3-(4-Nitrophenyl)propanenitrile | Contains a nitrophenyl group | Does not have a fluorine substituent; affects polarity |

| Propionitrile | Simple structure without aromatic substitution | Primarily serves as a solvent or intermediate |

The dual substitution pattern in this compound may provide distinct advantages over other compounds in terms of reactivity and biological profile.

Propiedades

IUPAC Name |

3-(3-fluoro-4-nitrophenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXXAMVHDXPHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.